molecular formula C22H19N3O3S2 B11448086 N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B11448086
M. Wt: 437.5 g/mol
InChI Key: PXNBONAIODGPAD-UHFFFAOYSA-N
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Description

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an indole moiety, and a nitrobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzyl Thioether Group: The nitrobenzyl thioether group can be introduced by reacting the indole derivative with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki coupling, using a thiophene boronic acid derivative and a halogenated indole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the thiophene-indole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The unique electronic properties of the thiophene and indole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzyl thioether group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxylate
  • N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the indole and thiophene rings, which confer distinct electronic properties. The nitrobenzyl thioether group adds further functionality, allowing for diverse chemical modifications and applications.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O3S2/c26-22(20-6-3-13-29-20)23-11-12-24-14-21(18-4-1-2-5-19(18)24)30-15-16-7-9-17(10-8-16)25(27)28/h1-10,13-14H,11-12,15H2,(H,23,26)

InChI Key

PXNBONAIODGPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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